molecular formula C9H9FO3 B1341788 3-Fluoro-6-methoxy-2-methylbenzoic acid CAS No. 220901-72-4

3-Fluoro-6-methoxy-2-methylbenzoic acid

Cat. No. B1341788
Key on ui cas rn: 220901-72-4
M. Wt: 184.16 g/mol
InChI Key: SWHOVFGSZQZYIM-UHFFFAOYSA-N
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Patent
US09073829B2

Procedure details

Diisopropyl amine (478 g, 4.725 mol) and anhydrous THF (2.8 L) were charged to a 10 L 4-neck flask equipped with gas inlet, addition funnel, thermometer and mechanical stirrer. The solution was degassed with N2 for 5 min then cooled to −78° C. with dry ice acetone bath under N2 flow. A solution of n-BuLi in n-hexane (1.8 L, 2.5 M, 4.5 mol) was added to the stirring mixture at −20° C.˜−10° C. over 40 min. After the addition, the reaction was stirred at −20° C. for 40 min A solution of 5-fluoro-2-methoxybenzoic acid 60 (297.5 g, 1.75 mol) in anhydrous THF (1.3 L) was added to the reaction mixture at −55° C.—45° C. with stirring over 60 min. The resulting brown mixture was stirred at −15˜−25° C. for 3.5 h. The reaction mixture turned to red brown. Another para-reaction same with above reaction was set at same time. A 20 L four-neck flask equipped with gas inlet, addition funnel, thermometer and mechanical stirrer was charged with neat MeI (1500 g, 10.5 mol) and anhydrous THF (2.6 L). The mixture was degassed with N2 for 5 min and cooled to −20˜−15° C. with dry ice acetone bath under small N2 flow. The obtained solution from the above two para-reactions was transferred to the 20 L flask containing MeI at −15˜−5° C. with stirring over 20 min. The resulting cloudy mixture was stirred at −20˜−15° C. for 2 h and brought to ambient temperature over 1.5 h. The obtained brown suspension was stirred at 25-30° C. for 16 h. The reaction was then quenched with aqueous HCl (5.0 L, 2N) at 20-25° C. and diluted MTBE (3.0 L). After being stirred for 5 min at 20° C., the two phase mixture was separated, and the upper layer was concentrated to dryness under vacuum to give black oil. The aqueous layer was extracted with EtOAc (5×1.5 L) and all the organic layers were combined with the black oil. The resulting solution was washed with water (2×μL) and brine (3×1 L). The organic layer was dried over Na2SO4 and filtered. The filtrate was concentrated under reduce pressure to afford crude 3-fluoro-6-methoxy-2-methylbenzoic acid 61 (740 g, >100%) as brown crystal solid that was used in the next step without further purification: 1H NMR (400 MHz, CDCl3) δ 7.06 (dd, J=9.8, 8.5 Hz, 1H), 6.75 (dd, J=9.8, 3.7 Hz, 1H), 3.86 (s, 3H), 2.34 (d, J=2.4 Hz, 3H); MS (ESI) m/z 185.12 (M+H).
Quantity
478 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
297.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three
Name
Quantity
1500 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li]CCCC.CCCCCC.[F:19][C:20]1[CH:21]=[CH:22][C:23]([O:29][CH3:30])=[C:24]([CH:28]=1)[C:25]([OH:27])=[O:26].CI>C1COCC1>[F:19][C:20]1[C:28]([CH3:1])=[C:24]([C:23]([O:29][CH3:30])=[CH:22][CH:21]=1)[C:25]([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
478 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2.8 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.8 L
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
297.5 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1500 g
Type
reactant
Smiles
CI
Name
Quantity
2.6 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring over 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with gas inlet, addition funnel
CUSTOM
Type
CUSTOM
Details
The solution was degassed with N2 for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added to the reaction mixture at −55° C.—45° C.
STIRRING
Type
STIRRING
Details
The resulting brown mixture was stirred at −15˜−25° C. for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Another para-reaction same with above reaction
CUSTOM
Type
CUSTOM
Details
A 20 L four-neck flask equipped with gas inlet, addition funnel
CUSTOM
Type
CUSTOM
Details
The mixture was degassed with N2 for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20˜−15° C. with dry ice acetone bath under small N2 flow
ADDITION
Type
ADDITION
Details
containing MeI at −15˜−5° C.
STIRRING
Type
STIRRING
Details
with stirring over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The resulting cloudy mixture was stirred at −20˜−15° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
brought to ambient temperature over 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
The obtained brown suspension was stirred at 25-30° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with aqueous HCl (5.0 L, 2N) at 20-25° C.
STIRRING
Type
STIRRING
Details
After being stirred for 5 min at 20° C.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the two phase mixture was separated
CONCENTRATION
Type
CONCENTRATION
Details
the upper layer was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
to give black oil
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (5×1.5 L) and all the organic layers
WASH
Type
WASH
Details
The resulting solution was washed with water (2×μL) and brine (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C(=CC1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 740 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 229.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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